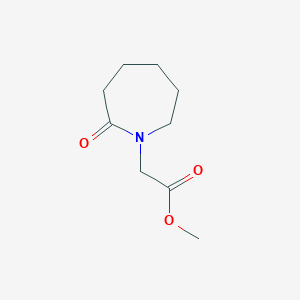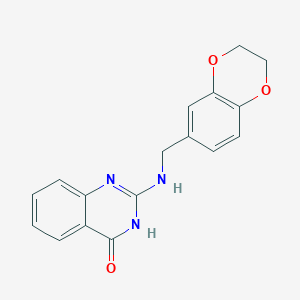
Methyl 2-(2-oxoazepan-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-oxoazepan-1-yl)acetate, also known as MOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOAA is a cyclic ester that can be synthesized through a simple and efficient method, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-oxoazepan-1-yl)acetate is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. This compound has been found to inhibit the growth of certain microorganisms, including Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases, such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-(2-oxoazepan-1-yl)acetate is its simple and efficient synthesis method, which allows for the production of high yields of pure product. This compound is also a versatile compound that can be easily modified to suit specific experimental needs. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for research on Methyl 2-(2-oxoazepan-1-yl)acetate, including exploring its potential applications in drug discovery, material science, and catalysis. In drug discovery, further investigation of the antimicrobial, antifungal, and antitumor activities of this compound could lead to the development of new therapeutic agents. In material science, the synthesis of biodegradable polymers using this compound could have significant implications for the development of environmentally friendly materials. In catalysis, the use of this compound as a catalyst in organic reactions could lead to the development of more efficient and sustainable chemical processes.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple and efficient synthesis method, versatile nature, and various biochemical and physiological effects make it a promising candidate for further investigation. Future research on this compound could lead to the development of new therapeutic agents, environmentally friendly materials, and more efficient chemical processes.
Métodos De Síntesis
Methyl 2-(2-oxoazepan-1-yl)acetate can be synthesized through a one-pot reaction of 2-aminocaproic acid and methyl acrylate in the presence of a catalyst, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The yield of this reaction is high, and the purity of the product can be easily achieved through simple purification techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-(2-oxoazepan-1-yl)acetate has been studied extensively for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, this compound has been found to exhibit antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new therapeutic agents. This compound has also been investigated for its potential use in the synthesis of biodegradable polymers and as a catalyst in organic reactions.
Propiedades
IUPAC Name |
methyl 2-(2-oxoazepan-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)7-10-6-4-2-3-5-8(10)11/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYPCKHEAFAFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-3-[[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7358036.png)
![2-[[2-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7358038.png)
![3-[2-[3-(2-Methoxyethyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]sulfanyl-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7358043.png)
![N,N-dimethyl-5-[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethylamino)methyl]pyridin-2-amine](/img/structure/B7358056.png)
![N-(2,6-Dimethyl-phenyl)-2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B7358064.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B7358074.png)
![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![1-(2-bromophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358094.png)

![N-(2-hydroxyphenyl)-4-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B7358105.png)
![N'-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)oxamide](/img/structure/B7358118.png)
![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)